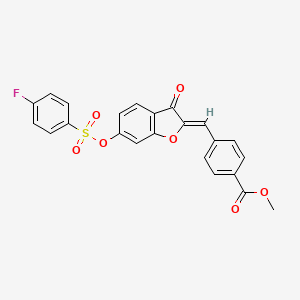
(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorophenyl group, and esterification. Common reagents used in these steps include:
Formation of Benzofuran Core: This step may involve cyclization reactions using reagents like polyphosphoric acid or Lewis acids.
Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and acid catalysts like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of benzofuran are often explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-phenylbenzofuran and 2-(4-fluorophenyl)benzofuran.
Fluorophenyl Compounds: Compounds like 4-fluorophenylacetic acid and 4-fluorophenylmethanol.
Uniqueness
The uniqueness of (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-[(Z)-[6-(4-fluorophenyl)sulfonyloxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO7S/c1-29-23(26)15-4-2-14(3-5-15)12-21-22(25)19-11-8-17(13-20(19)30-21)31-32(27,28)18-9-6-16(24)7-10-18/h2-13H,1H3/b21-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPFRHKRKGDFLK-MTJSOVHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)
![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2402063.png)
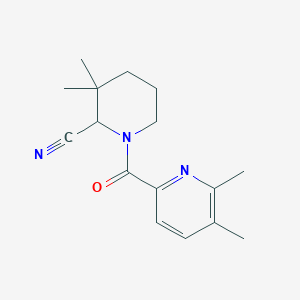
![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)
![7-[(4-chlorophenyl)methyl]-1,3,4,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2402070.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)
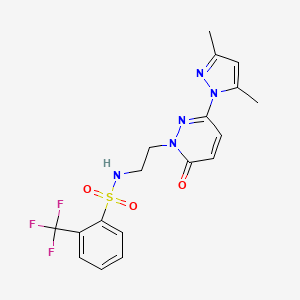
![3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2402073.png)
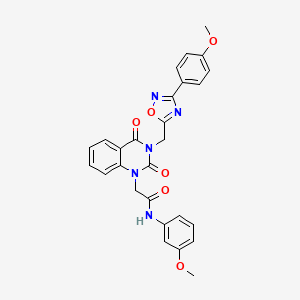
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402077.png)
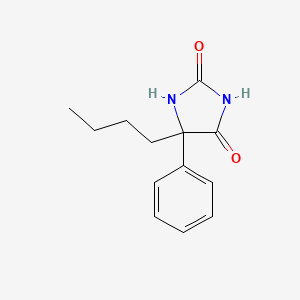
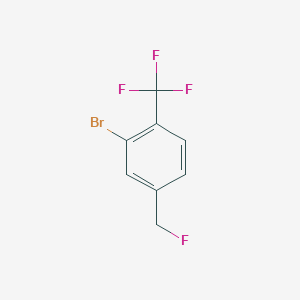
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B2402081.png)
![(4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2402082.png)
